

Application Notes and Protocols: Synthesis of 9-cis- β -Carotene via Wittig Reaction

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Compound of Interest

Compound Name: 9-cis- β -Carotene

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Introduction

9-cis- β -Carotene, a stereoisomer of β -carotene, is a vital precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). Its role in various biological processes has garnered significant interest in pharmaceutical research and drug development. This document provides a detailed protocol for the chemical synthesis of 9-cis- β -carotene, with a key step involving a Wittig reaction. The synthesis is an 8-step process starting from the building blocks β -cyclocitral and all-trans retinal.^{[1][2]} All reactions, unless otherwise specified, should be conducted under an inert atmosphere (argon or nitrogen) and in the dark or under red dim light to prevent isomerization and degradation of the light-sensitive polyene compounds.^{[1][2]}

Overall Synthesis Workflow

The synthesis of 9-cis- β -carotene is a multi-step process that begins with the construction of the 9-cis-retinyl triphenylphosphonium bromide salt from β -cyclocitral. This phosphonium salt is then reacted with all-trans retinal in a Wittig reaction to yield the final product, 9-cis- β -carotene.^{[1][2]}

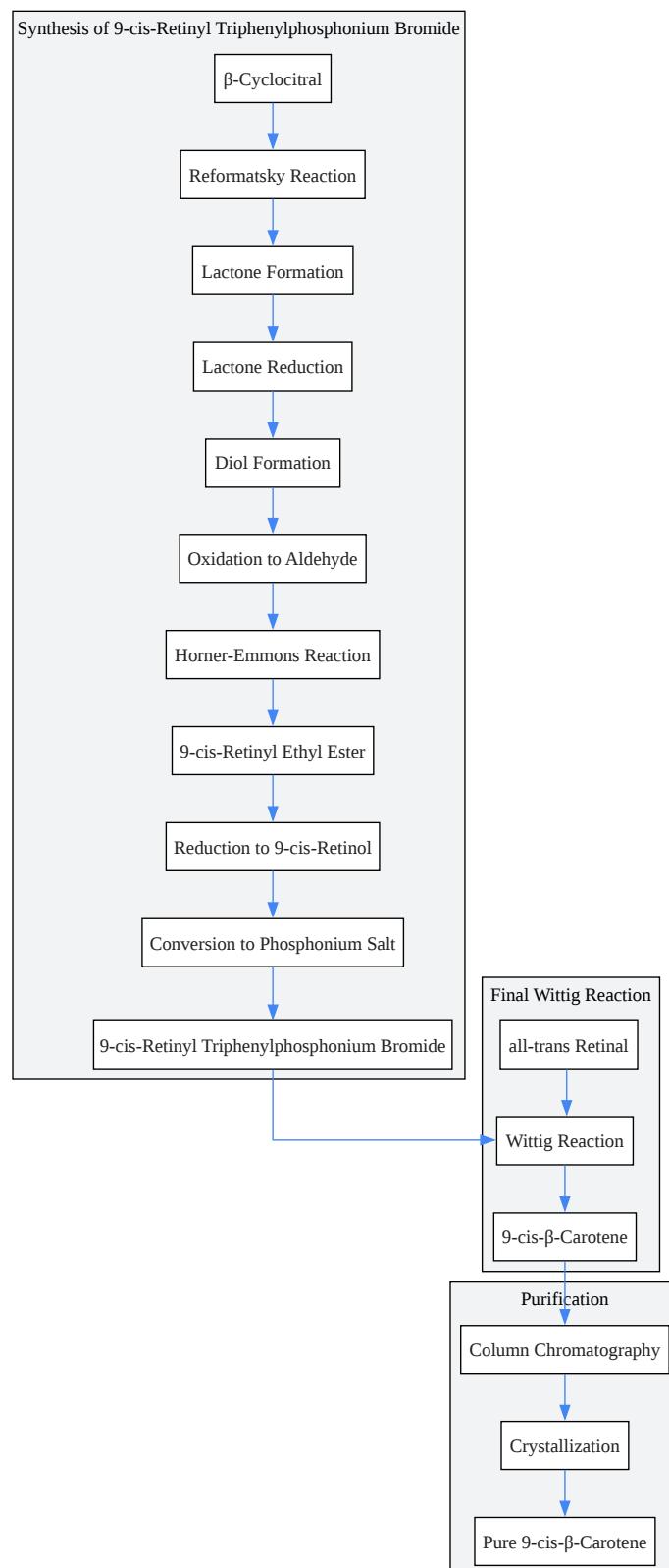
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Figure 1: Overall workflow for the synthesis of 9-cis-β-carotene.

Experimental Protocols

Part 1: Synthesis of 9-cis-Retinyl Triphenylphosphonium Bromide

This part of the synthesis involves the construction of the key Wittig reagent from β -cyclocitral.

Step a: Lactone Formation via Reformatsky Reaction[2]

- To a 100 mL round-bottomed flask equipped with a reflux condenser, nitrogen inlet, and addition funnel, add zinc dust (2.5 g, 38.28 mmol) and 4 mL of dry tetrahydrofuran (THF).
- In the addition funnel, combine β -cyclocitral (5.88 mL, 36.45 mmol), ethyl 4-bromo-3-methylbut-2-enoate (5.52 mL, 36.51 mmol), and 15 mL of dry THF.
- Initiate the reaction by adding 1-2 mL of the solution from the addition funnel to the zinc suspension.
- Add the remaining reactants dropwise at a rate that maintains a gentle reflux (approximately 20-30 minutes for complete addition).
- After the addition is complete, heat the reaction mixture to reflux for 30 minutes.
- Cool the reaction to room temperature and add 15 mL of saturated ammonium chloride solution. Stir for 30 minutes.
- Transfer the mixture to a 500 mL separatory funnel and add another 30 mL of saturated ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 25 mL).
- Combine the organic layers, wash with brine, and dry over magnesium sulfate (MgSO_4).
- Evaporate the solvent to yield the crude product.
- Recrystallize the crude product from hot hexane to yield the lactone as a white solid.

Step b-f: Conversion to 9-cis-Retinyl Ethyl Ester Note: Detailed protocols for the intermediate steps of lactone reduction, diol formation, oxidation, and the Horner-Emmons reaction are outlined in the patent literature and require specialized reagents and conditions.[1] A crucial step in this sequence is the Horner-Emmons reaction using triethyl 3-methyl-4-phosphono-2-butenoate to obtain 9-cis retinyl ethyl ester.[1]

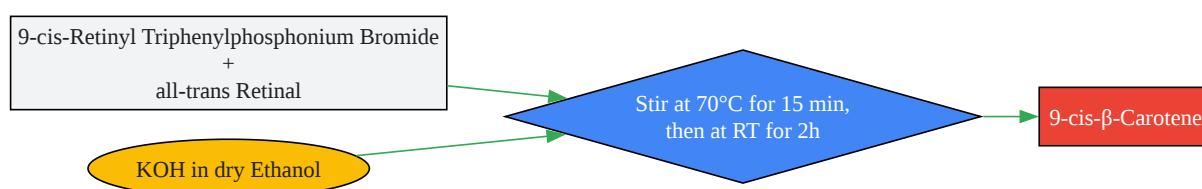
Step g: Reduction of 9-cis-Retinyl Ethyl Ester to 9-cis-Retinol Note: This reduction is typically achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in an appropriate solvent.

Step h: Conversion of 9-cis-Retinol to 9-cis-Retinyl Triphenylphosphonium Bromide[1]

- React 9-cis-retinol with triphenylphosphine hydrobromide (prepared from triphenylphosphine and HBr) in a suitable solvent to form the desired phosphonium salt.
- The product, 9-cis-retinyl triphenylphosphonium bromide, should be isolated and purified. A reported mass spectrometry result for a similar compound is MS (ES+) calculated for $\text{C}_{38}\text{H}_{40}\text{P}^+$: 531.3, found 531.4 (M^+).[1]

Part 2: Wittig Reaction for the Synthesis of 9-cis- β -Carotene

This final step couples the prepared phosphonium salt with all-trans retinal.



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Figure 2: Wittig reaction for the synthesis of 9-cis- β -carotene.

Protocol:[1]

- In a suitable reaction vessel, dissolve 86 mg of 9-cis-retinyl triphenylphosphonium bromide (0.14 mmol) in 2 mL of dry ethanol at 70°C with stirring.
- In a separate vessel, prepare a solution of all-trans retinal (19.7 mg, 0.069 mmol) in 17 mL of dry ethanol.
- Add the all-trans retinal solution dropwise to the stirred phosphonium salt solution.
- Prepare a solution of potassium hydroxide (KOH, 0.43 g) in 5 mL of dry ethanol.
- Slowly add the KOH solution to the reaction mixture.
- Continue stirring the solution at 70°C for 15 minutes.
- Allow the reaction to cool to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 hexane:ethyl acetate.

Part 3: Purification and Characterization

Purification:

- Column Chromatography: The crude 9-cis-β-carotene can be purified using open column chromatography with silica gel.^[3] A typical mobile phase for carotenoid separation is a gradient of hexane and acetone.^[4]
- High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC on an ODS (octadecylsilane) column can be employed.^[3]
- Crystallization: The purified 9-cis-β-carotene can be obtained as fine, needle-shaped orange crystals by crystallization from ethanol.^[3]

Characterization: The purity and identity of the synthesized 9-cis-β-carotene can be confirmed by:

- Analytical HPLC^[3]

- Absorption Spectroscopy[3]
- Nuclear Magnetic Resonance (NMR) Analysis[3]

Quantitative Data

The following table summarizes the reactant quantities for the final Wittig reaction step as described in the provided protocol.

Reactant	Molecular Weight (g/mol)	Amount (mg)	Moles (mmol)	Molar Ratio
9-cis-Retinyl Triphenylphosphonium Bromide	~611.6	86	0.14	2.0
all-trans Retinal	284.44	19.7	0.069	1.0
Potassium Hydroxide (KOH)	56.11	430	7.66	~111

Note: The yield for the lactone formation in step 'a' was reported as 55%.[2] Yields for the subsequent steps and the final Wittig reaction are not explicitly quantified in the provided source material but can be determined experimentally.

General Considerations for Carotenoid Synthesis via Wittig Reaction

The Wittig reaction is a cornerstone of industrial carotenoid synthesis.[5][6] A common strategy is the C15 + C10 + C15 approach, where two equivalents of a C15 phosphonium salt are reacted with a C10 dialdehyde.[5][6][7]

- Bases: Strong bases such as sodium ethoxide, sodium methoxide, or potassium hydroxide are typically used to generate the phosphorus ylide in situ.[7][8]
- Solvents: Solvents like methanol, ethanol, or methylene chloride are commonly employed.[7]

- Temperature: Reaction temperatures can range from -30°C to +50°C, with many procedures carried out at or below room temperature.[\[7\]](#)
- By-product Removal: A challenge in Wittig reactions is the removal of the triphenylphosphine oxide by-product, which can sometimes be difficult to separate from the desired carotenoid.[\[9\]](#)

This protocol provides a framework for the synthesis of 9-cis-β-carotene. Researchers should optimize conditions and purification methods based on their specific experimental setup and purity requirements.

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